
tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate
Vue d'ensemble
Description
“tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate” is a novel compound with potential applications in various fields of research and industry. It has a CAS Number of 1052705-07-3 .
Molecular Structure Analysis
The molecular formula of this compound is C16H22FN3O4 . This indicates that it contains 16 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of the compound is 339.36 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the sources I found .Mécanisme D'action
Tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate inhibits the activity of protein kinase CK2 by binding to its catalytic subunit. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell signaling and regulation. The inhibition of CK2 activity by this compound leads to the disruption of various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. The exact mechanism of these effects is not fully understood, but it is believed to be related to the inhibition of CK2 activity.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate has several advantages for lab experiments. It is a potent inhibitor of CK2 activity and has shown promising results in preclinical studies for the treatment of various diseases. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for the research on tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate. One direction is to explore its potential therapeutic applications further. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its mechanism of action further. The exact mechanism of the biochemical and physiological effects of this compound is not fully understood, and further research is needed to elucidate this. Finally, the synthesis method of this compound can be optimized to improve its yield and purity.
Applications De Recherche Scientifique
Tert-Butyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-ylcarbamate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 activity by this compound has been shown to induce cell death in cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
tert-butyl N-[1-(3-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)13-6-4-5-12(17)14(13)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOROJTWPABEWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


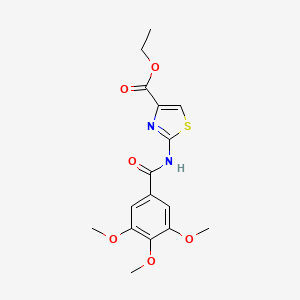
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)


![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![1-(2-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782622.png)
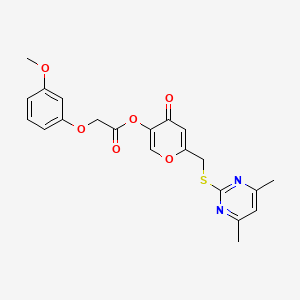
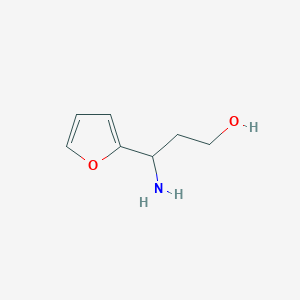
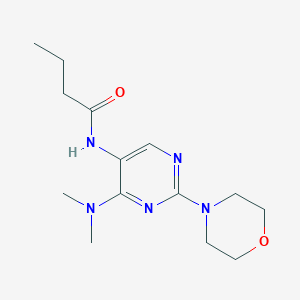

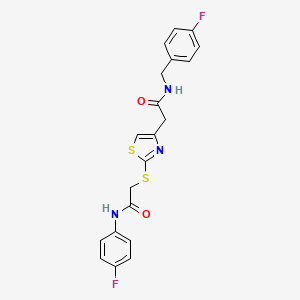
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782635.png)
![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)